molecular formula C15H16F3N5 B2943111 3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2415569-56-9

3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B2943111
CAS No.: 2415569-56-9
M. Wt: 323.323
InChI Key: QIDCIBWCOLXDOU-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl pyridine and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with an additional oxygen-containing group, while substitution could introduce a different functional group in place of an existing one.

Scientific Research Applications

3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is unique due to its combination of a trifluoromethyl pyridine, piperazine, and pyridazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5/c1-11-5-6-14(21-20-11)23-9-7-22(8-10-23)13-4-2-3-12(19-13)15(16,17)18/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDCIBWCOLXDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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